molecular formula C21H24N6OS B10864665 (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10864665
M. Wt: 408.5 g/mol
InChI Key: CKCOXUITPVLWOO-UHFFFAOYSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, an imidazole ring, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and imidazole intermediates, followed by their coupling with a pyrazolone derivative under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound may be used in the development of new materials with unique properties, such as enhanced conductivity, stability, or reactivity. Its applications can extend to fields like electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the desired therapeutic or functional effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-ethyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific structural features, such as the propyl group at the 5-position of the pyrazolone ring

Properties

Molecular Formula

C21H24N6OS

Molecular Weight

408.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[C-ethyl-N-[2-(1H-imidazol-5-yl)ethyl]carbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H24N6OS/c1-3-7-17-19(15(4-2)23-11-10-14-12-22-13-24-14)20(28)27(26-17)21-25-16-8-5-6-9-18(16)29-21/h5-6,8-9,12-13,26H,3-4,7,10-11H2,1-2H3,(H,22,24)

InChI Key

CKCOXUITPVLWOO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCC4=CN=CN4)CC

Origin of Product

United States

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